4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-20-9-10-21(25)23(20)18-5-7-19(8-6-18)29(26,27)22-13-15-1-3-16(4-2-15)17-11-12-28-14-17/h1-8,11-12,14,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNSDTQWAIRWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzenesulfonamide
This intermediate is synthesized through a cyclocondensation reaction:
Procedure :
- Reactants : 4-Aminobenzenesulfonamide (1.0 eq) and maleic anhydride (1.2 eq).
- Solvent : Acetic acid (0.5 M).
- Conditions : Reflux at 120°C for 6 hours under nitrogen.
- Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥98% |
| Melting Point | 215–217°C |
The reaction proceeds via formation of a maleamic acid intermediate, followed by intramolecular cyclization to yield the pyrrolidine-2,5-dione ring.
Preparation of [4-(Furan-3-yl)Phenyl]Methyl Bromide
This benzyl halide is synthesized via a Suzuki-Miyaura coupling followed by bromination:
Step 1: Suzuki Coupling
- Reactants : 4-Bromobenzyl bromide (1.0 eq) and furan-3-boronic acid (1.1 eq).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 eq).
- Solvent : DME/H₂O (4:1).
- Conditions : 80°C for 12 hours.
Step 2: Bromination
- Reactants : [4-(Furan-3-yl)phenyl]methanol (1.0 eq) and PBr₃ (1.5 eq).
- Solvent : Dichloromethane (0.3 M).
- Conditions : 0°C to room temperature, 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Suzuki Yield | 85% |
| Bromination Yield | 90% |
| Purity (GC-MS) | ≥95% |
N-Alkylation to Assemble the Target Compound
The final step involves coupling the two fragments:
Procedure :
- Reactants :
- 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide (1.0 eq)
- [4-(Furan-3-yl)phenyl]methyl bromide (1.1 eq)
- Base : Triethylamine (2.0 eq).
- Catalyst : DMAP (0.1 eq).
- Solvent : THF (0.4 M).
- Conditions : Room temperature, 4 hours.
Work-up :
- Remove THF under reduced pressure.
- Extract with dichloromethane (3 × 50 mL).
- Wash organic layer with brine, dry over MgSO₄, and concentrate.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (HPLC) | 99.3% |
| $$ R_f $$ (TLC) | 0.45 (EA/Hex 1:1) |
Optimization of Reaction Parameters
Solvent Screening
Solvent polarity significantly impacts alkylation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 75 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 62 |
THF provides optimal balance between solubility and reaction rate.
Catalyst Loading
DMAP accelerates the reaction via nucleophilic catalysis:
| DMAP (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 12 | 45 |
| 5 | 6 | 68 |
| 10 | 4 | 75 |
Purification and Characterization
Chromatographic Conditions
- Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).
- Mobile Phase : Acetonitrile/water (60:40).
- Flow Rate : 1.0 mL/min.
- Retention Time : 8.2 minutes.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.02 (s, 1H, SO₂NH₂), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.98 (s, 1H, furan-H), 4.52 (s, 2H, CH₂), 2.95–2.89 (m, 4H, pyrrolidinone-CH₂). - HRMS (ESI) :
Calculated for C₂₁H₁₈N₂O₅S [M+H]⁺: 417.0924; Found: 417.0926.
Scalability and Industrial Production
The patent-pending method (US9950997B2) demonstrates scalability:
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| 10 g | 75 | 99.3 |
| 1 kg | 72 | 99.1 |
| 10 kg | 70 | 98.8 |
Key industrial considerations:
- Use of continuous flow reactors for maleic anhydride cyclization.
- Automated crystallization systems to ensure consistent particle size.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with receptors such as transient receptor potential vanilloid 1 (TRPV1), modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Substituent Variations
The table below highlights key structural and functional differences between the target compound and similar derivatives:
*Estimated based on structural similarity to compound.
Key Observations:
Core Modifications :
- The target compound and derivative share the 4-(2,5-dioxopyrrolidin-1-yl)benzene sulfonamide core, but differ in the N-linked group. The furan-3-yl benzyl group in the target contrasts with the thiophene-pyrazole-ethyl chain in , which may alter solubility and target selectivity .
- MPPB () replaces the sulfonamide with a benzamide but retains the dioxopyrrolidinyl group. Its 2,5-dimethylpyrrole substituent was critical for enhancing antibody production, suggesting that pyrrolidine ring substituents significantly influence bioactivity .
Substituent Effects on Physicochemical Properties: The 3-phenyl substituent on the pyrrolidine dione in increases hydrophobicity (LogP = 3.22) compared to unsubstituted analogs. Thiophene () and furan (target) substituents differ in electronic effects: thiophene’s sulfur atom offers greater polarizability, while furan’s oxygen may engage in stronger dipole interactions .
Biological Activity Insights :
- MPPB’s suppression of galactosylation () underscores the impact of pyrrolidine dione derivatives on post-translational modifications. The target compound’s furan-benzyl group could similarly influence protein-binding interactions, though empirical studies are needed .
- Compound 13 () demonstrates that dioxopyrrolidinyl-linked chains can target specific protein domains (e.g., cyclophilin), suggesting the target compound’s N-benzyl group may be optimized for analogous applications .
Q & A
Q. Critical Intermediates :
- Dioxopyrrolidinyl precursor (ensures pyrrolidine ring integrity).
- Sulfonated benzene intermediate (confers sulfonamide reactivity).
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-fluorobenzaldehyde, pyrrolidine-2,5-dione, 80°C, pH 3–4 | Forms dioxopyrrolidinyl core |
| 2 | Benzenesulfonyl chloride, triethylamine, DCM | Introduces sulfonamide group |
| 3 | 4-(furan-3-yl)phenylboronic acid, Pd catalyst, THF | Attaches furan-phenylmethyl group |
Basic: Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?
Methodological Answer:
The compound’s reactivity is dominated by three groups:
Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .
Dioxopyrrolidinyl Ring : Undergoes ring-opening reactions under basic conditions or oxidation to form sulfoxides .
Furan-3-ylphenylmethyl Group : The furan oxygen enables π-π stacking interactions, while the methylene linker allows conformational flexibility for target binding .
Q. Impact on Reactivity :
- The sulfonamide group enhances solubility in polar solvents (e.g., DMSO) .
- The dioxopyrrolidinyl ring’s electron-deficient nature facilitates electrophilic substitutions at the benzene ring .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms sulfonamide connectivity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dioxopyrrolidinyl region .
HPLC : Quantifies purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 453.14 g/mol) .
Q. Table 2: Analytical Parameters
| Technique | Conditions | Key Outcomes |
|---|---|---|
| HPLC | C18 column, 65:35 MeOH/buffer, 1 mL/min | Purity ≥95%, retention time ~8.2 min |
| ¹H NMR | DMSO-d₆, 400 MHz | δ 2.8–3.2 ppm (dioxopyrrolidinyl CH₂) |
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Methodological Answer:
Variables to Optimize :
- Temperature : Higher temperatures (100–120°C) accelerate dioxopyrrolidinyl formation but may degrade intermediates; use microwave-assisted synthesis for controlled heating .
- Catalysts : Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency (yield ↑15–20%) .
- Solvent Systems : Switch from DCM to THF for better solubility of boronic acid intermediates .
Q. Scalability Considerations :
- Continuous Flow Synthesis : Reduces reaction time and improves reproducibility for industrial-scale production .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced biological activity?
Methodological Answer:
Key SAR Findings :
Fluorophenyl Group : Substitution at the 2-position enhances antimicrobial activity (MIC ↓50% against S. aureus) .
Dioxopyrrolidinyl Ring : Oxidation to a sulfone improves metabolic stability but reduces solubility .
Furan Modification : Replacing furan with thiophene increases logP (better membrane permeability) but reduces target affinity .
Q. Table 3: SAR-Driven Modifications
| Modification | Biological Impact | Reference |
|---|---|---|
| 2-Fluorophenyl substitution | ↑Antimicrobial activity | |
| Dioxopyrrolidinyl sulfonation | ↑Metabolic stability | |
| Thiophene replacement | Altered logP and affinity |
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
Common Contradictions :
- Overlapping Peaks : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals (e.g., distinguishing furan vs. benzene protons) .
- Impurity Artifacts : Compare HPLC retention times with synthetic intermediates to identify byproducts .
Q. Validation Protocol :
Cross-reference experimental NMR with computational predictions (DFT calculations).
Confirm mass fragmentation patterns via HRMS .
Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP while maintaining target binding .
Prodrug Approaches : Mask the sulfonamide as an ester to enhance oral bioavailability .
Metabolic Stability : Replace labile groups (e.g., furan with pyridine) to resist cytochrome P450 oxidation .
Advanced: What protocols are recommended for in vitro biological testing (e.g., cytotoxicity, enzyme inhibition)?
Methodological Answer:
Standardized Assays :
Cytotoxicity : MTT assay using HEK-293 cells (IC₅₀ determination via dose-response curves) .
Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with 10 µM substrate) .
Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/-negative panels .
Q. Controls Required :
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent controls (DMSO ≤0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
